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Introduction
The pyrazinyl urea scaffold is a privileged structure in medicinal chemistry, forming the

backbone of several potent multi-kinase inhibitors used in oncology.[1][2] Compounds such as

Sorafenib and Regorafenib, which feature this core structure, have demonstrated significant

clinical efficacy by targeting key signaling pathways involved in tumor growth and

angiogenesis.[3][4] A primary mechanism of action for many pyrazinyl ureas is the inhibition of

the RAS/RAF/MEK/ERK signaling cascade, a pathway frequently dysregulated in a wide

variety of human cancers.[5][6][7] Consequently, accurately quantifying the antiproliferative

effects of novel pyrazinyl urea derivatives is a cornerstone of the preclinical drug discovery

process.

This application note serves as a comprehensive guide for researchers, scientists, and drug

development professionals. It provides both the theoretical basis and detailed, field-proven

protocols for employing cell-based proliferation assays to determine the efficacy of pyrazinyl

urea compounds. We will delve into the causality behind experimental choices, provide step-

by-step methodologies for robust and reproducible assays, and offer insights into data analysis

and troubleshooting.
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The Pyrazinyl Urea Scaffold in Kinase Inhibition
The urea moiety (–NH–CO–NH–) is a critical pharmacophoric feature, acting as a hydrogen

bond donor and acceptor, which facilitates strong binding to the hinge region of kinase

domains.[1] When combined with a pyrazine ring and other aryl substituents, this scaffold

provides a versatile framework for developing selective inhibitors of various protein kinases.

This structural class includes compounds that target receptor tyrosine kinases like VEGFR and

PDGFR, as well as intracellular serine/threonine kinases, most notably the RAF family.[4][8]

Mechanism of Action: Targeting the RAS/RAF/MEK/ERK
Signaling Pathway
The RAS/RAF/MEK/ERK pathway (also known as the MAPK pathway) is a critical intracellular

signaling cascade that transduces signals from cell surface receptors to regulate fundamental

cellular processes, including proliferation, differentiation, survival, and apoptosis.[5][6] In many

cancers, mutations in genes like RAS or BRAF lead to the constitutive activation of this

pathway, resulting in uncontrolled cell division.[5][6][9]

Pyrazinyl ureas like Sorafenib function by inhibiting RAF kinases (A-RAF, B-RAF, and C-RAF),

which are central components of this cascade.[6][8] By blocking RAF activity, these compounds

prevent the downstream phosphorylation and activation of MEK and ERK, ultimately leading to

a halt in cell cycle progression and a reduction in cell proliferation.[9][10]
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Caption: Simplified RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of pyrazinyl

ureas.

Principles of Cell-Based Proliferation Assays
Evaluating the antiproliferative activity of pyrazinyl ureas requires robust and reproducible

methods. Cell-based assays are indispensable tools for this purpose, offering insights into how

a compound affects cell viability and growth.[11][12] The choice of assay depends on the

specific research question, required sensitivity, and throughput needs.[13]

Metabolic Activity as an Indicator of Viability (MTT & ATP
Assays)
Metabolic assays are the workhorses of high-throughput screening for anticancer compounds.

They rely on the principle that viable, proliferating cells maintain high metabolic activity,

whereas dead or dying cells do not.

Tetrazolium Salt Reduction (MTT Assay): This colorimetric assay measures the activity of

mitochondrial NAD(P)H-dependent oxidoreductase enzymes. In live cells, these enzymes

reduce a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide, or MTT) into a purple formazan product.[14] The amount of formazan produced,

measured by absorbance, is directly proportional to the number of viable cells.[15][16]

ATP Quantification (CellTiter-Glo® Assay): This luminescent assay quantifies adenosine

triphosphate (ATP), the primary currency of cellular energy.[17][18] The presence of ATP is a

key indicator of metabolically active cells.[17][19] The assay reagent lyses the cells and

provides luciferase and its substrate, which generate a luminescent signal proportional to the

amount of ATP present.[17][18] This "add-mix-measure" format is highly sensitive and ideal

for automated high-throughput screening.[19][20]

Direct Measurement of DNA Synthesis (BrdU Assay)
For a more direct assessment of cell proliferation, DNA synthesis assays are employed. The

Bromodeoxyuridine (BrdU) assay is a common non-isotopic method.[21]

BrdU Incorporation: BrdU is a synthetic analog of thymidine.[22][23] When added to cell

culture, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle in
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proliferating cells.[24][25] After fixation and DNA denaturation, the incorporated BrdU is

detected using a specific monoclonal antibody conjugated to an enzyme (e.g., HRP), which

generates a colorimetric or fluorescent signal.[22][24] The magnitude of this signal is directly

proportional to the amount of DNA synthesis and, therefore, cell proliferation.[24]

Experimental Workflow and Protocols
A successful proliferation assay requires careful planning and execution, from initial cell culture

to final data analysis.
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Caption: A generalized workflow for performing cell-based proliferation assays with test

compounds.
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Protocol 1: Colorimetric Proliferation Assay (MTT)
This protocol is adapted for adherent cells in a 96-well format.

Materials:

Cancer cell line of interest (e.g., T24 bladder cancer, Hep G2 liver cancer)[26]

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

Pyrazinyl urea compounds dissolved in DMSO (stock solution)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in

sterile PBS[14]

Solubilization solution: DMSO or 10% SDS in 0.01 M HCl[14]

Sterile 96-well flat-bottom plates

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-

10,000 cells/well) in 100 µL of complete medium. Include wells for "medium only" (blank) and

"vehicle control" (cells + DMSO). Incubate for 24 hours at 37°C, 5% CO₂.[14][27]

Compound Treatment: Prepare serial dilutions of the pyrazinyl urea compounds in culture

medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

Remove the old medium from the cells and add 100 µL of the compound dilutions to the

respective wells. Add medium with the same concentration of DMSO to the vehicle control

wells.

Incubation: Incubate the plate for the desired treatment period (typically 48-72 hours) at

37°C, 5% CO₂.

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final

concentration 0.5 mg/mL). Incubate for 2-4 hours at 37°C until purple formazan crystals are

visible.[14][15]
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Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan

crystals. Add 100 µL of DMSO or solubilization solution to each well to dissolve the crystals.

[16] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

[16]

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference

wavelength of 630 nm can be used to subtract background absorbance.[14][16]

Protocol 2: Luminescent ATP Assay (CellTiter-Glo®)
This homogeneous "add-mix-measure" protocol is ideal for HTS.[17]

Materials:

Cancer cell line of interest

Complete culture medium

Pyrazinyl urea compounds dissolved in DMSO

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Sterile, opaque-walled 96-well plates (to prevent well-to-well signal crosstalk)

Procedure:

Reagent Preparation: Reconstitute the CellTiter-Glo® Substrate with the provided buffer to

form the CellTiter-Glo® Reagent. Allow it to equilibrate to room temperature before use.[20]

Cell Seeding: Seed cells in an opaque-walled 96-well plate at optimal density in 100 µL of

complete medium. Include wells for background control (medium only) and vehicle control

(cells + DMSO). Incubate for 24 hours at 37°C, 5% CO₂.[18]

Compound Treatment: Add serial dilutions of the pyrazinyl urea compounds to the wells.

Incubation: Incubate for the desired treatment period (e.g., 48-72 hours).
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Assay Execution: a. Equilibrate the plate to room temperature for approximately 30 minutes.

[18][20] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in

each well (e.g., add 100 µL of reagent to 100 µL of medium).[18][20] c. Mix the contents for 2

minutes on an orbital shaker to induce cell lysis.[20] d. Incubate at room temperature for 10

minutes to stabilize the luminescent signal.[18][20]

Data Acquisition: Record the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation
From Raw Data to Percent Viability
The primary output of the assay needs to be converted into a meaningful biological metric.

Background Subtraction: Subtract the average reading from the "medium only"

(blank/background) wells from all other wells.

Normalization: Express the results as a percentage of the vehicle control.

% Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle

Control) x 100

Generating Dose-Response Curves and Calculating IC₅₀
Values
The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to quantify

and compare the potency of different compounds.[28][29][30] It represents the concentration of

a drug required to inhibit a biological process (in this case, cell proliferation) by 50%.[28][29]

Plot the Data: Create a scatter plot with the log of the compound concentration on the x-axis

and the corresponding % Viability on the y-axis.

Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit

the data to a non-linear regression model, typically a four-parameter logistic (4PL) curve.[29]

Determine IC₅₀: The software will calculate the IC₅₀ value from the curve fit. A lower IC₅₀

value indicates a more potent compound.[28]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf
https://www.promega.com/-/media/files/resources/protcards/fb256-celltiter-glo-luminescent-cell-viability-assay.pdf?rev=d8c51091b58c43fea4cad5b36f503658
https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf
https://www.promega.com/-/media/files/resources/protcards/fb256-celltiter-glo-luminescent-cell-viability-assay.pdf?rev=d8c51091b58c43fea4cad5b36f503658
https://www.promega.com/-/media/files/resources/protcards/fb256-celltiter-glo-luminescent-cell-viability-assay.pdf?rev=d8c51091b58c43fea4cad5b36f503658
https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf
https://www.promega.com/-/media/files/resources/protcards/fb256-celltiter-glo-luminescent-cell-viability-assay.pdf?rev=d8c51091b58c43fea4cad5b36f503658
https://visikol.com/blog/2022/06/07/the-importance-of-ic50-determination/
https://ww2.amstat.org/meetings/proceedings/2016/data/assets/pdf/389718.pdf
https://www.mdpi.com/1999-4923/17/2/247
https://visikol.com/blog/2022/06/07/the-importance-of-ic50-determination/
https://ww2.amstat.org/meetings/proceedings/2016/data/assets/pdf/389718.pdf
https://ww2.amstat.org/meetings/proceedings/2016/data/assets/pdf/389718.pdf
https://visikol.com/blog/2022/06/07/the-importance-of-ic50-determination/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2355471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Data Presentation
Results should be summarized clearly for comparison.

Compound Cell Line Assay Type
Incubation
Time (h)

IC₅₀ (µM)
[Mean ± SD]

Pyrazinyl Urea 5-

23
T24 (Bladder) MTT 72 4.58 ± 0.24[26]

Sorafenib Huh-7 (Liver) CCK-8 24 11.17 ± 1.92[31]

GeGe-3 PC3 (Prostate) Metabolic 72 ~10

Compound 8a MCF7 (Breast)
Sulforhodamine

B
48 0.06 ± 0.014[32]

Troubleshooting Guide
Even with robust protocols, issues can arise. Awareness of common pitfalls can save

significant time and resources.[33][34][35]
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Problem Potential Cause(s) Recommended Solution(s)

High Well-to-Well Variability

- Inconsistent cell seeding-

Pipetting errors- "Edge effect"

due to evaporation in outer

wells

- Ensure a homogenous

single-cell suspension before

plating.- Use reverse pipetting

for viscous solutions.- Do not

use the outer wells of the plate

for experimental samples; fill

them with sterile PBS or

medium.[36]

Low Signal or Poor Dynamic

Range

- Insufficient cell number-

Assay incubation time is too

short or too long- Inactive

assay reagent

- Optimize cell seeding density

to ensure cells are in the

exponential growth phase.-

Perform a time-course

experiment to determine the

optimal endpoint.- Check the

expiration date and storage

conditions of assay kits.

Compound Interference

- Colored compounds can

interfere with absorbance

readings.- Compounds may

inhibit or activate luciferase in

ATP assays.

- Include a "compound only"

control (no cells) to measure

its intrinsic

absorbance/luminescence.- If

interference is suspected,

validate results with an

orthogonal assay (e.g., confirm

MTT results with a BrdU

assay).

Inconsistent IC₅₀ Values

- Cell passage number is too

high, leading to altered

phenotype.- Mycoplasma

contamination.

- Use cells with a low,

consistent passage number for

all experiments.[36]- Regularly

test cultures for mycoplasma

contamination.[34]
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Cell-based proliferation assays are powerful and essential tools for evaluating the anticancer

potential of pyrazinyl urea compounds. By understanding the underlying biological mechanisms

and adhering to meticulously planned and executed protocols, researchers can generate

reliable and reproducible data. The choice between metabolic assays like MTT and CellTiter-

Glo® or DNA synthesis assays like BrdU depends on the specific needs for throughput,

sensitivity, and the biological question being asked. Careful data analysis, particularly the

accurate determination of IC₅₀ values, is critical for making informed decisions in the drug

discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC
[pmc.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. Sorafenib | 284461-73-0 [chemicalbook.com]

5. Raf Kinases: Function, Regulation and Role in Human Cancer - PMC
[pmc.ncbi.nlm.nih.gov]

6. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer
Therapy - PMC [pmc.ncbi.nlm.nih.gov]

7. aacrjournals.org [aacrjournals.org]

8. Sorafenib - Wikipedia [en.wikipedia.org]

9. researchgate.net [researchgate.net]

10. Hidden Targets in RAF Signalling Pathways to Block Oncogenic RAS Signalling | MDPI
[mdpi.com]

11. multispaninc.com [multispaninc.com]

12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the
Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b2355471?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7435939/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7435939/
https://www.mdpi.com/1422-0067/25/10/5380
https://pubchem.ncbi.nlm.nih.gov/compound/Sorafenib
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9252510.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC1986673/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1986673/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3457779/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3457779/
https://aacrjournals.org/mct/article/4/4/677/234824/Raf-kinase-as-a-target-for-anticancer-therapeutics
https://en.wikipedia.org/wiki/Sorafenib
https://www.researchgate.net/publication/51131525_RAF_kinases_in_cancer-roles_and_therapeutic_opportunities
https://www.mdpi.com/2073-4425/12/4/553
https://www.mdpi.com/2073-4425/12/4/553
https://multispaninc.com/cell-proliferation-assays/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6313784/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6313784/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2355471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. 细胞活力和增殖测定 [sigmaaldrich.com]

14. benchchem.com [benchchem.com]

15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

16. MTT assay protocol | Abcam [abcam.com]

17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

18. promega.com [promega.com]

19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]

20. promega.com [promega.com]

21. BRDU 细胞增殖检测试剂盒 This proliferation assay is a non-isotopic immunoassay for
quantification of BrdU incorporation into newly synthesized DNA of actively proliferating cells.
| Sigma-Aldrich [sigmaaldrich.com]

22. bio-rad-antibodies.com [bio-rad-antibodies.com]

23. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

24. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]

25. creative-bioarray.com [creative-bioarray.com]

26. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea
derivatives against several cancer cell lines, which can especially induce T24 apoptotic and
necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

27. texaschildrens.org [texaschildrens.org]

28. The Importance of IC50 Determination | Visikol [visikol.com]

29. ww2.amstat.org [ww2.amstat.org]

30. mdpi.com [mdpi.com]

31. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast
Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

32. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer
Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

33. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell
Seeding to Analysis [promega.kr]

34. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell
Seeding to Analysis [labroots.com]

35. Troubleshooting Cell-based Assays - Eppendorf Latin America [eppendorf.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.sigmaaldrich.com/HK/zh/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/cell-viability-and-proliferation
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_MTT_Assay_for_Anticancer_Agent_158_Cytotoxicity.pdf
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.promega.jp/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/
https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf
https://france.promega.com/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/
https://www.promega.com/-/media/files/resources/protcards/fb256-celltiter-glo-luminescent-cell-viability-assay.pdf?rev=d8c51091b58c43fea4cad5b36f503658
https://www.sigmaaldrich.com/HK/zh/product/mm/qia58
https://www.sigmaaldrich.com/HK/zh/product/mm/qia58
https://www.sigmaaldrich.com/HK/zh/product/mm/qia58
https://www.bio-rad-antibodies.com/brdu-bromodeoxyuridine.html
https://www.abcam.com/en-us/technical-resources/protocols/brdu-staining
https://www.cellsignal.com/products/cellular-assay-kits/brdu-cell-proliferation-assay-kit/6813
https://www.creative-bioarray.com/brdu-cell-proliferation-assay.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC8942210/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8942210/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8942210/
https://www.texaschildrens.org/sites/default/files/pictures/departments/Cancer/horton-mtt-cell-assay-protocol1.pdf
https://visikol.com/blog/2022/06/07/the-importance-of-ic50-determination/
https://ww2.amstat.org/meetings/proceedings/2016/data/assets/pdf/389718.pdf
https://www.mdpi.com/1999-4923/17/2/247
https://pmc.ncbi.nlm.nih.gov/articles/PMC12489899/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12489899/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10343686/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10343686/
https://www.promega.kr/resources/webinars/promega-germany/210730-troubleshooting-cell-based-assays/
https://www.promega.kr/resources/webinars/promega-germany/210730-troubleshooting-cell-based-assays/
https://www.labroots.com/webinar/troubleshooting-cell-based-assays-experts-avoid-common-pitfalls-cell-seeding-analysis
https://www.labroots.com/webinar/troubleshooting-cell-based-assays-experts-avoid-common-pitfalls-cell-seeding-analysis
https://www.eppendorf.com/ar-en/lab-academy/training-education/webinars/troubleshooting-cell-based-assays/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2355471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


36. youtube.com [youtube.com]

To cite this document: BenchChem. [Application Note: High-Throughput Screening of
Pyrazinyl Ureas Using Cell-Based Proliferation Assays]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2355471#cell-based-proliferation-
assays-using-pyrazinyl-ureas]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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